molecular formula C12H9F2N3O3 B2358498 N1-(2,6-difluorobenzyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 941998-56-7

N1-(2,6-difluorobenzyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2358498
CAS No.: 941998-56-7
M. Wt: 281.219
InChI Key: NSFFMOLFLRQHHC-UHFFFAOYSA-N
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Description

N1-(2,6-difluorobenzyl)-N2-(isoxazol-3-yl)oxalamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a benzyl group substituted with two fluorine atoms at the 2 and 6 positions, an isoxazole ring, and an oxalamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-difluorobenzyl)-N2-(isoxazol-3-yl)oxalamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Benzyl Group: The 2,6-difluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,6-difluorobenzyl chloride and an appropriate nucleophile.

    Formation of the Oxalamide Moiety: The oxalamide group is formed by reacting oxalyl chloride with the previously synthesized isoxazole derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2,6-difluorobenzyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(2,6-difluorobenzyl)-N2-(isoxazol-3-yl)oxalamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2,6-difluorobenzyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N1-(2,6-difluorobenzyl)-N2-(isoxazol-3-yl)oxalamide can be compared with other similar compounds, such as:

    N-(2,6-difluorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide: Similar structure but with a furan ring instead of an oxalamide moiety.

    2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide: Contains a chlorophenyl group instead of an oxalamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O3/c13-8-2-1-3-9(14)7(8)6-15-11(18)12(19)16-10-4-5-20-17-10/h1-5H,6H2,(H,15,18)(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFFMOLFLRQHHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C(=O)NC2=NOC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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